molecular formula C19H20ClN4O2P B13995050 5-chloro-N2-[4-(dimethylphosphoryl)-2-methoxyphenyl]-N4-phenylpyrimidine-2,4-diamine

5-chloro-N2-[4-(dimethylphosphoryl)-2-methoxyphenyl]-N4-phenylpyrimidine-2,4-diamine

Cat. No.: B13995050
M. Wt: 402.8 g/mol
InChI Key: LZAIDNSADNOUIN-UHFFFAOYSA-N
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Description

(4-((5-Chloro-4-(phenylamino)pyrimidin-2-yl)amino)-3-methoxyphenyl)dimethylphosphine oxide is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a phenylamino group, a chloro group, and a dimethylphosphine oxide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((5-Chloro-4-(phenylamino)pyrimidin-2-yl)amino)-3-methoxyphenyl)dimethylphosphine oxide typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Mechanism of Action

The mechanism of action of (4-((5-Chloro-4-(phenylamino)pyrimidin-2-yl)amino)-3-methoxyphenyl)dimethylphosphine oxide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various cellular pathways and processes, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives such as:

Uniqueness

What sets (4-((5-Chloro-4-(phenylamino)pyrimidin-2-yl)amino)-3-methoxyphenyl)dimethylphosphine oxide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the dimethylphosphine oxide moiety, in particular, enhances its potential as a versatile reagent and therapeutic agent .

Properties

Molecular Formula

C19H20ClN4O2P

Molecular Weight

402.8 g/mol

IUPAC Name

5-chloro-2-N-(4-dimethylphosphoryl-2-methoxyphenyl)-4-N-phenylpyrimidine-2,4-diamine

InChI

InChI=1S/C19H20ClN4O2P/c1-26-17-11-14(27(2,3)25)9-10-16(17)23-19-21-12-15(20)18(24-19)22-13-7-5-4-6-8-13/h4-12H,1-3H3,(H2,21,22,23,24)

InChI Key

LZAIDNSADNOUIN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)P(=O)(C)C)NC2=NC=C(C(=N2)NC3=CC=CC=C3)Cl

Origin of Product

United States

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